molecular formula C9H18ClN3O B8214914 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride

1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride

Cat. No.: B8214914
M. Wt: 219.71 g/mol
InChI Key: LTJJYZJPQYFAIA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O It is a derivative of piperidine and diazinane, featuring a piperidin-3-yl group and a diazinan-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride typically involves the reaction of piperidine derivatives with diazinane precursors. One common method includes the reaction of a piperidine derivative with a diazinane compound under controlled conditions, such as specific temperatures and the presence of catalysts . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and diazinane derivatives, such as:

Uniqueness

1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is unique due to its specific combination of piperidine and diazinane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9-11-5-2-6-12(9)8-3-1-4-10-7-8;/h8,10H,1-7H2,(H,11,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJJYZJPQYFAIA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CCCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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